molecular formula C25H24N4O5 B4075212 2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide

2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide

Cat. No.: B4075212
M. Wt: 460.5 g/mol
InChI Key: ZKOUEOMUANHPQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an isoquinoline moiety, a methoxyphenyl group, and a nitrobenzamide group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Moiety: The synthesis begins with the preparation of the 3,4-dihydro-1H-isoquinoline intermediate. This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Acetylation: The isoquinoline intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with Nitrobenzamide: The acetylated isoquinoline is coupled with 3-methoxyphenyl-5-nitrobenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of an amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild conditions.

    Substitution: Sodium ethoxide, potassium tert-butoxide, elevated temperatures.

Major Products

    Oxidation: Oxidized derivatives of the isoquinoline and benzamide moieties.

    Reduction: Amine derivatives of the nitrobenzamide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, dyes, or catalysts.

Mechanism of Action

The mechanism of action of 2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets such as enzymes or receptors. The isoquinoline moiety may bind to active sites of enzymes, while the nitrobenzamide group could participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O5/c1-34-21-8-4-7-19(13-21)26-25(31)22-14-20(29(32)33)9-10-23(22)27-24(30)16-28-12-11-17-5-2-3-6-18(17)15-28/h2-10,13-14H,11-12,15-16H2,1H3,(H,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOUEOMUANHPQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]amino]-N-(3-methoxyphenyl)-5-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.